![molecular formula C20H11N3O3S2 B2848798 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477552-96-8](/img/no-structure.png)

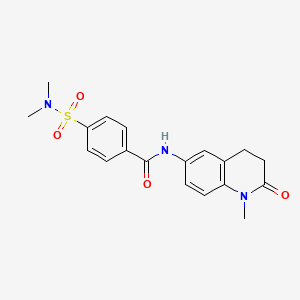

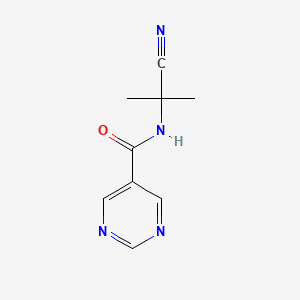

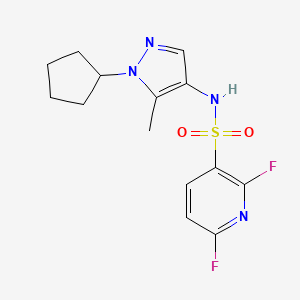

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . Chromene-3-carboxamide is a derivative of chromene, a chemical compound with a benzopyran backbone, which is also found in various bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where the two components (in this case, the benzo[d]thiazol-2-yl and chromene-3-carboxamide moieties) are joined together . The exact method would depend on the specific substituents present on these moieties.Molecular Structure Analysis

The molecular structure of such a compound would likely be analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its exact structure, particularly the presence and position of any functional groups. Benzo[d]thiazol-2-yl moieties can participate in various reactions, including nucleophilic substitutions and electrophilic additions .作用機序

Target of Action

The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation, pain, and other physiological responses . By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby potentially reducing inflammation and pain .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of eicosanoids, which can lead to a decrease in inflammation and pain . The compound has also been shown to inhibit albumin denaturation, suggesting potential anti-inflammatory activity .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole, followed by the reaction of the resulting intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-bromo-4-(benzo[d]thiazol-2-yl)thiazole", "4-oxo-4H-chromene-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)thiazol-2-amine.", "Step 2: Reaction of the intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the final product N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

CAS番号 |

477552-96-8 |

分子式 |

C20H11N3O3S2 |

分子量 |

405.45 |

IUPAC名 |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H11N3O3S2/c24-17-11-5-1-3-7-15(11)26-9-12(17)18(25)23-20-22-14(10-27-20)19-21-13-6-2-4-8-16(13)28-19/h1-10H,(H,22,23,25) |

InChIキー |

YAZZNHIIUYWCJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

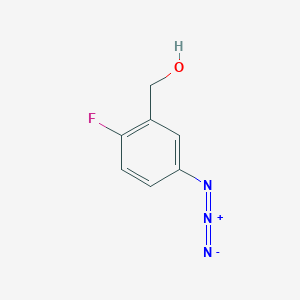

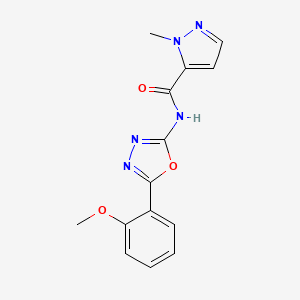

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)

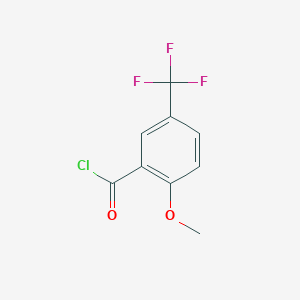

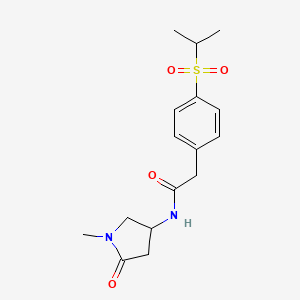

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)

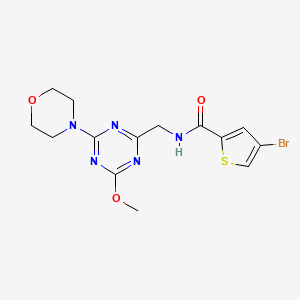

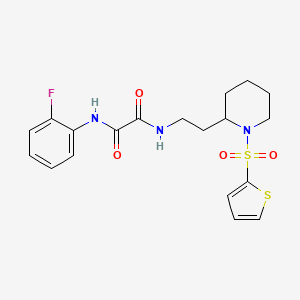

![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)

![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)